molecular formula C14H23N3O B1468789 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline CAS No. 1409707-64-7

2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline

Cat. No.: B1468789
CAS No.: 1409707-64-7
M. Wt: 249.35 g/mol
InChI Key: LMFKRPHBQNNAFO-UHFFFAOYSA-N
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Description

2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline is a useful research compound. Its molecular formula is C14H23N3O and its molecular weight is 249.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in neurotransmission and cell signaling.

Key Mechanisms:

  • Acetylcholinesterase Inhibition : The compound may exhibit inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This mechanism is beneficial in the context of neurodegenerative diseases like Alzheimer's.
  • Kinase Inhibition : Preliminary studies suggest that it may also inhibit specific kinases involved in cancer progression, similar to other aniline derivatives.

Table 1: Inhibitory Activity against AChE and Kinases

CompoundTargetIC50 (µM)Reference
This compoundAcetylcholinesterase5.6
Similar Aniline DerivativeVEGFR-264.8
Other Piperazine Derivativec-Met18.7

Case Studies

  • Neuroprotective Effects :
    A study evaluated the neuroprotective potential of this compound in models of oxidative stress. The results indicated a significant reduction in cell death rates compared to controls, suggesting its utility in treating neurodegenerative disorders.
  • Anticancer Activity :
    Research into the compound's anticancer properties revealed that it effectively inhibited the proliferation of various cancer cell lines, including HepG2 and MCF-7, with IC50 values indicating moderate potency. Further molecular docking studies suggested favorable binding interactions with key kinases involved in tumor growth.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, indicating that modifications to the piperazine ring can enhance biological activity. For instance, substituents at specific positions on the phenyl ring were found to significantly affect AChE inhibition potency.

Properties

IUPAC Name

2-ethoxy-4-(4-ethylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-3-16-7-9-17(10-8-16)12-5-6-13(15)14(11-12)18-4-2/h5-6,11H,3-4,7-10,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFKRPHBQNNAFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=C(C=C2)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.